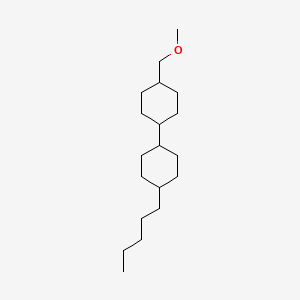

trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl

Descripción

trans,trans-4'-Pentyl-4-methoxymethyl-bicyclohexyl is a bicyclohexyl derivative characterized by a rigid bicyclic core with a pentyl chain at the 4'-position and a methoxymethyl group at the 4-position. This compound belongs to a class of liquid-crystalline materials widely studied for their applications in advanced materials, including high-performance liquid crystal displays (LCDs) and ion-conductive systems for batteries . Its structure combines axial rigidity from the bicyclohexyl system with flexible alkyl and alkoxy substituents, enabling tunable mesomorphic and electronic properties. The trans,trans configuration ensures optimal molecular packing, critical for thermal stability and electro-optical performance .

Propiedades

Número CAS |

88416-89-1 |

|---|---|

Fórmula molecular |

C19H36O |

Peso molecular |

280.5 g/mol |

Nombre IUPAC |

1-(methoxymethyl)-4-(4-pentylcyclohexyl)cyclohexane |

InChI |

InChI=1S/C19H36O/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20-2/h16-19H,3-15H2,1-2H3 |

Clave InChI |

IGEQYNHAJQNCAL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1CCC(CC1)C2CCC(CC2)COC |

Origen del producto |

United States |

Análisis De Reacciones Químicas

trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: Used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of trans,trans-4’-Pentyl-4-methoxymethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Flexibility: The methoxymethyl group in the target compound introduces polarity and oxygen-based electronic effects, distinguishing it from non-polar alkyl (e.g., propyl, pentyl) or halogenated (e.g., trifluorobiphenyl) analogs .

- Chain Length Impact : Longer alkyl chains (e.g., pentyl vs. propyl) enhance mesophase stability but reduce melting points, as seen in 4-(trans-4-Pentylcyclohexyl)benzonitrile (melting point ~95°C inferred from analogs) .

- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., trifluorobiphenyl in ) exhibit higher oxidation resistance, making them suitable for high-voltage battery electrolytes.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.